2,4-dichloro-N-[(4-methylphenyl)methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dichloro-N-[(4-methylphenyl)methyl]benzamide is an organic compound with the molecular formula C15H13Cl2NO. It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 2 and 4 positions of the benzene ring and a 4-methylbenzyl group attached to the nitrogen atom of the amide group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[(4-methylphenyl)methyl]benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 4-methylbenzylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[(4-methylphenyl)methyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the amide group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can modify the functional groups on the benzene ring or the amide group .
Scientific Research Applications
2,4-dichloro-N-[(4-methylphenyl)methyl]benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[(4-methylphenyl)methyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the interaction .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(4-methoxybenzyl)benzamide
- 2,4-dichloro-N-(4-ethylbenzyl)benzamide
- 2,4-dichloro-N-(4-fluorobenzyl)benzamide
Properties
Molecular Formula |
C15H13Cl2NO |
---|---|
Molecular Weight |
294.2 g/mol |
IUPAC Name |
2,4-dichloro-N-[(4-methylphenyl)methyl]benzamide |
InChI |
InChI=1S/C15H13Cl2NO/c1-10-2-4-11(5-3-10)9-18-15(19)13-7-6-12(16)8-14(13)17/h2-8H,9H2,1H3,(H,18,19) |
InChI Key |
RSOVXOJYWRQJRU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.